![molecular formula C19H23N3O2S B2666438 1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(2-methoxybenzoyl)piperazine CAS No. 1170843-80-7](/img/structure/B2666438.png)
1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(2-methoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(2-methoxybenzoyl)piperazine is a synthetic organic compound that features a thiazole ring, a piperazine ring, and a methoxybenzoyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-cyclopropyl-1,3-thiazole, 2-methoxybenzoic acid, and piperazine.
Step 1: The 4-cyclopropyl-1,3-thiazole is reacted with a suitable alkylating agent to introduce the methyl group at the 2-position, forming 4-cyclopropyl-1,3-thiazol-2-ylmethyl chloride.
Step 2: The 2-methoxybenzoic acid is converted to its acyl chloride derivative using thionyl chloride or oxalyl chloride.
Step 3: The acyl chloride derivative is then reacted with piperazine to form 4-(2-methoxybenzoyl)piperazine.
Step 4: Finally, the 4-cyclopropyl-1,3-thiazol-2-ylmethyl chloride is reacted with 4-(2-methoxybenzoyl)piperazine under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production methods would involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing various substituents at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones from the thiazole ring.
Reduction: Formation of alcohols from the methoxybenzoyl moiety.
Substitution: Introduction of various substituents on the piperazine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(2-methoxybenzoyl)piperazine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity. The methoxybenzoyl group can contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
- 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-4-(2-methoxybenzoyl)piperazine
- 1-[(4-ethyl-1,3-thiazol-2-yl)methyl]-4-(2-methoxybenzoyl)piperazine
- 1-[(4-propyl-1,3-thiazol-2-yl)methyl]-4-(2-methoxybenzoyl)piperazine
Comparison: 1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(2-methoxybenzoyl)piperazine is unique due to the presence of the cyclopropyl group on the thiazole ring, which can influence its biological activity and chemical properties. The cyclopropyl group can introduce steric hindrance, potentially affecting the compound’s binding to molecular targets and its overall stability.
Properties
IUPAC Name |
[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-24-17-5-3-2-4-15(17)19(23)22-10-8-21(9-11-22)12-18-20-16(13-25-18)14-6-7-14/h2-5,13-14H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOLWKHETNDRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
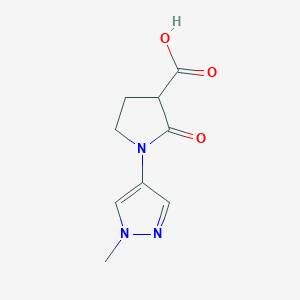

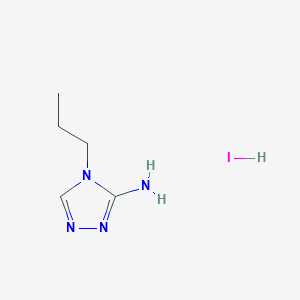
methanone](/img/structure/B2666358.png)
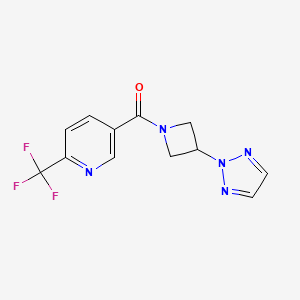
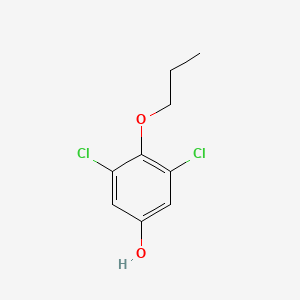
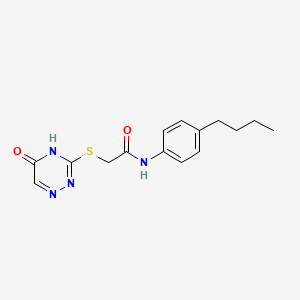
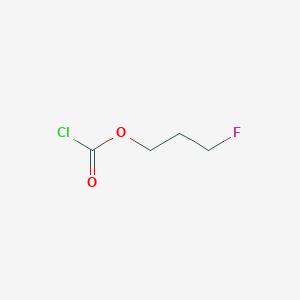

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2666366.png)
![Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B2666368.png)
![2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid](/img/structure/B2666372.png)
![3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(pyridin-4-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B2666375.png)
![N-{6-azaspiro[2.5]octan-1-yl}-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2666377.png)
